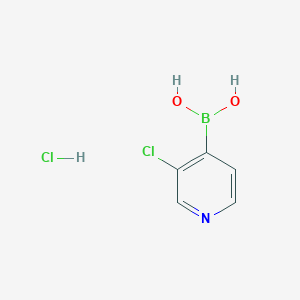

3-Chloropyridine-4-boronic acid HCl

Description

BenchChem offers high-quality 3-Chloropyridine-4-boronic acid HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloropyridine-4-boronic acid HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-chloropyridin-4-yl)boronic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BClNO2.ClH/c7-5-3-8-2-1-4(5)6(9)10;/h1-3,9-10H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMFGBTWYYWUSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)Cl)(O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BCl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Chemical Properties & Reactivity of 3-Chloropyridine-4-boronic Acid HCl

Part 1: Executive Summary

3-Chloropyridine-4-boronic acid hydrochloride is a high-value heterocyclic building block used primarily in the synthesis of complex biaryl systems via Suzuki-Miyaura cross-coupling. Its utility in drug discovery stems from the orthogonality of its functional groups: the boronic acid moiety serves as a nucleophile, while the 3-chloro substituent offers a handle for subsequent functionalization or steric modulation.

However, this molecule presents significant handling challenges. The electron-deficient pyridine core, combined with the inductive effect of the chlorine atom, renders the C–B bond highly susceptible to hydrolytic cleavage (protodeboronation). Furthermore, the hydrochloride salt form requires precise stoichiometric adjustments during catalysis to prevent catalyst poisoning. This guide details the physicochemical properties, mechanistic reactivity, and validated protocols necessary to successfully utilize this reagent.[1]

Part 2: Chemical Constitution & Physical Properties

The hydrochloride salt enhances the shelf-stability of the boronic acid by protonating the pyridine nitrogen, thereby disrupting the formation of the zwitterionic species responsible for rapid decomposition.

Table 1: Physicochemical Specifications

| Property | Value / Description |

| IUPAC Name | (3-Chloropyridin-4-yl)boronic acid hydrochloride |

| CAS Number | 458532-98-4 (Free acid); Salt forms often unlisted or vendor-specific |

| Molecular Formula | C₅H₅BClNO₂[2][3] · HCl |

| Molecular Weight | 193.82 g/mol (Salt); 157.36 g/mol (Free Acid) |

| Appearance | White to off-white crystalline powder |

| Solubility | High: DMSO, Methanol, Water (acidic pH). Low: CH₂Cl₂, Hexanes. |

| Acidity (pKa) | Pyridine N-H⁺: ~3.0–3.5 (Est.); Boronic –OH: ~8.5 |

| Storage | Hygroscopic. Store at 2–8°C under inert atmosphere (Ar/N₂). |

Part 3: Structural & Electronic Analysis

Understanding the electronic environment of this molecule is critical for predicting its reactivity and stability.

Electronic Effects

-

Pyridine Nitrogen (N1): The electronegative nitrogen creates a

-deficient ring system. This electron deficiency makes the boronic acid (a Lewis acid) more acidic compared to phenylboronic acid. -

3-Chloro Substituent: The chlorine atom exerts a strong inductive withdrawing effect (-I) on the ring. This further depletes electron density at the C4 position.

-

C4-Boronic Acid: The combination of the N1 and C3-Cl electron withdrawal weakens the C–B bond, making the ipso-carbon highly susceptible to nucleophilic attack by water, leading to protodeboronation.

Visualization: Electronic Structure Map

Part 4: Reactivity Profile

Protodeboronation: The Primary Failure Mode

The most common cause of low yields with 3-chloropyridine-4-boronic acid is protodeboronation , where the boronic acid group is replaced by a proton, yielding 3-chloropyridine.

-

Mechanism: In basic media (typical for Suzuki couplings), the boronic acid forms a boronate anion. The electron-deficient pyridine ring stabilizes the negative charge developing at C4 during the cleavage of the C–B bond.

-

Mitigation:

-

Avoid Strong Bases: Use weak bases like K₃PO₄ or Cs₂CO₃ rather than NaOH or KOtBu.

-

High Catalyst Loading: Increase reaction rate to outcompete decomposition.[4]

-

Anhydrous Conditions: While water is needed for the catalytic cycle, excess water accelerates hydrolysis.[4] Use minimal degassed water or phase-transfer conditions.

-

Visualization: Protodeboronation Pathway

Suzuki-Miyaura Cross-Coupling

The HCl salt introduces a stoichiometric complexity. The first equivalent of base added to the reaction is consumed solely to neutralize the HCl.

-

Chemoselectivity: The C–B bond is significantly more reactive toward Pd(II) transmetallation than the C–Cl bond. However, oxidative addition into the C–Cl bond is possible if highly active ligands (e.g., XPhos, SPhos) are used at high temperatures.

-

Base Stoichiometry:

-

Standard Boronic Acid: Requires ~2.0 equiv base.

-

HCl Salt: Requires ~3.0–3.5 equiv base (1 eq for HCl neutralization + 2 eq for activation).

-

Part 5: Experimental Protocols

Protocol A: Optimized Suzuki Coupling

This protocol utilizes a high-activity precatalyst system to ensure rapid coupling before protodeboronation occurs.

Reagents:

-

3-Chloropyridine-4-boronic acid HCl (1.2 equiv)

-

Aryl Bromide/Iodide (1.0 equiv)[5]

-

Catalyst: Pd(dppf)Cl₂[5]·CH₂Cl₂ (3–5 mol%) or Pd(OAc)₂/SPhos (for difficult substrates).

-

Base: K₃PO₄ (3.5 equiv). Note: Carbonates (Na₂CO₃) often react too slowly.

-

Solvent: 1,4-Dioxane/Water (4:1 ratio).[5]

Workflow:

-

Preparation: Charge a reaction vial with the aryl halide, boronic acid HCl salt, and base.

-

Inerting: Cap the vial and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

-

Catalyst Addition: Add the Pd catalyst quickly under a counter-flow of Argon.

-

Reaction: Heat to 80–90°C. Do not exceed 100°C to minimize deboronation.

-

Monitoring: Monitor by LCMS. Look for the byproduct mass (M-B(OH)₂ + H).

-

Workup: Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: Handling & Storage

-

Hygroscopicity: The HCl salt is hygroscopic. Exposure to moist air will cause the solid to clump and potentially hydrolyze over time.

-

Long-term Storage: Store at -20°C in a sealed container within a desiccator.

-

Weighing: Allow the container to warm to room temperature before opening to prevent condensation.

Visualization: Coupling Reaction Cycle

Part 6: Applications in Drug Discovery[1]

This scaffold is frequently employed in Fragment-Based Drug Discovery (FBDD) . The pyridine nitrogen provides a hydrogen bond acceptor, while the chlorine atom can fill hydrophobic pockets or be used to "scan" for halogen bonding interactions within a protein active site.

Case Study Context: In kinase inhibitor design, the 3-chloropyridine-4-yl moiety often mimics the adenine ring of ATP, with the nitrogen interacting with the hinge region of the kinase. The boronic acid allows for the rapid attachment of this "warhead" to various core scaffolds to optimize potency.

Part 7: References

-

Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl Derivatives. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Angewandte Chemie International Edition, 55(37), 11215-11219. Link

-

Sigma-Aldrich. (2023). Safety Data Sheet: 4-Chloropyridine-3-boronic acid HCl (Analogous hazards). Link

Sources

Molecular structure and weight of 3-Chloropyridine-4-boronic acid hydrochloride

Executive Summary

3-Chloropyridine-4-boronic acid hydrochloride (CAS: 2377605-75-7) is a critical heterocyclic building block employed in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and receptor modulators.[1][2] Its structural uniqueness lies in the ortho-halogen substitution pattern (3-chloro, 4-borono), which provides a strategic handle for regioselective cross-coupling reactions while influencing the electronic properties of the pyridine ring.

This guide serves as an authoritative technical resource for researchers, detailing the compound's structural properties, validated synthesis via Directed Ortho Metalation (DoM), and optimized protocols for Suzuki-Miyaura cross-coupling, addressing the inherent instability of pyridine boronic acids.

Part 1: Chemical Identity & Structural Analysis

The hydrochloride salt form is preferred for storage and handling due to the propensity of free pyridine boronic acids to undergo dehydration (forming boroxines) or protodeboronation.

Physicochemical Data Profile

| Parameter | Technical Specification |

| IUPAC Name | (3-Chloropyridin-4-yl)boronic acid hydrochloride |

| CAS Number (Salt) | 2377605-75-7 |

| CAS Number (Free Acid) | 458532-98-4 |

| Molecular Formula | |

| Molecular Weight | 193.82 g/mol (Salt) / 157.36 g/mol (Free Acid) |

| SMILES | OB(O)c1c(Cl)cncc1.Cl |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, DMSO, Water (with decomposition risk at neutral pH) |

| Storage | -20°C, Hygroscopic, Store under inert atmosphere (Argon/Nitrogen) |

Structural Considerations

The 3-chloro substituent exerts a dual effect:

-

Steric Influence: It provides steric bulk adjacent to the boronic acid, which can slow transmetallation rates compared to unsubstituted analogs.

-

Electronic Activation: The electron-withdrawing nature of the chlorine atom (inductive effect,

) and the pyridine nitrogen makes the C4-position highly electrophilic. However, this also increases the acidity of the C-B bond, heightening the risk of protodeboronation under basic conditions [1].

Part 2: Synthesis & Manufacturing (Directed Ortho Metalation)

The synthesis of 3-chloropyridine-4-boronic acid is a classic example of regioselective functionalization driven by directing groups. Direct lithiation of 3-chloropyridine occurs preferentially at the C4 position due to the inductive acidification by the adjacent chlorine atom and the "dance" mechanism constraints.

Reaction Mechanism

The synthesis utilizes Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at cryogenic temperatures (-78°C) to effect Directed Ortho Metalation (DoM). The chlorine atom directs the lithiation to the C4 position (ortho to Cl), avoiding the C2 position which is sterically crowded and electronically distinct [2].

Synthesis Workflow Diagram

Figure 1: Validated synthesis pathway via Directed Ortho Metalation (DoM).

Experimental Protocol (Validation Standard)

Objective: Synthesis of 5.0 g batch.

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

-

Reagent Prep: Charge flask with anhydrous THF (50 mL) and diisopropylamine (1.1 equiv). Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise to generate LDA in situ. Stir for 30 min.

-

Lithiation: Dissolve 3-chloropyridine (1.0 equiv) in THF (10 mL) and add dropwise to the LDA solution at -78°C. Critical: Maintain internal temperature below -70°C to prevent "halogen dance" or decomposition. Stir for 1-2 hours.

-

Borylation: Add triisopropyl borate (

, 1.2 equiv) rapidly to the lithiated species. The rapid addition ensures the electrophile overwhelms the reactive lithium species. -

Hydrolysis: Allow the mixture to warm to room temperature (RT) over 4 hours. Quench with 2M HCl (excess) and stir for 1 hour to hydrolyze the boronate ester and form the HCl salt.

-

Isolation: Concentrate the organic solvent. The product often precipitates from the aqueous acidic residue or can be extracted with a polar organic solvent (e.g., EtOAc/n-Butanol) followed by recrystallization from acetonitrile/water.

Part 3: Reactivity & Handling (Suzuki-Miyaura Coupling)

The primary application of this molecule is in Palladium-catalyzed cross-coupling. However, the protodeboronation of pyridyl boronic acids is a major failure mode. The C-B bond is labile under aqueous basic conditions, leading to the formation of 3-chloropyridine (hydrodeboronation) [3].

Critical Success Factors

-

Base Selection: Avoid strong hydroxide bases (NaOH, KOH) which accelerate protodeboronation. Use mild bases like

or -

Stoichiometry: The HCl salt consumes 1 equivalent of base immediately. Adjust base stoichiometry to 3.0-4.0 equivalents to ensure catalytic activity.

-

Catalyst: High-activity catalysts (e.g., Pd(dppf)Cl2 , XPhos Pd G3 ) are recommended to facilitate rapid transmetallation before decomposition occurs.

Optimized Coupling Protocol

Reaction: 3-Chloropyridine-4-boronic acid HCl + Aryl Bromide

-

Vessel Preparation: Use a microwave vial or Schlenk tube. Purge with Argon.

-

Reagent Loading:

-

Aryl Bromide (1.0 equiv)

-

3-Chloropyridine-4-boronic acid HCl (1.5 equiv) — Excess is required to account for some decomposition.

- (0.05 equiv)

- (3.5 equiv) — Crucial for neutralizing HCl and activating Boron.

-

-

Solvent System: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M.

-

Reaction: Heat to 90°C for 4-12 hours. Monitor via LC-MS.

-

Note: If protodeboronation is observed (mass of 3-chloropyridine detected), switch to anhydrous conditions using

(solid) in pure Dioxane or DMF.

-

Decision Logic for Optimization

Figure 2: Troubleshooting logic for optimizing cross-coupling reactions.

References

-

Boronic Acid Stability: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways.[3] University of Edinburgh. Available at: [Link]

-

Regioselective Lithiation: Gribble, G. W., et al. Regioselective ortho-Lithiation of Halopyridines. CLOCKSS/ResearchGate. Available at: [Link]

-

Suzuki Coupling Guide: Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Chemical Data: 3-Chloro-4-pyridylboronic acid Structure and Properties. Organoborons.com. Available at: [Link]

Sources

Technical Guide: Solubility & Handling of 3-Chloropyridine-4-boronic acid HCl

This guide serves as an advanced technical reference for the handling, solubilization, and application of 3-Chloropyridine-4-boronic acid hydrochloride . It is designed to bridge the gap between theoretical physicochemical properties and practical laboratory execution.

Executive Summary

3-Chloropyridine-4-boronic acid hydrochloride (CAS: 1211525-37-3 / Analogous Free Acid CAS: 458532-98-4) presents a distinct solubility challenge due to its amphoteric nature. As a pyridine derivative, it possesses a basic nitrogen; as a boronic acid, it contains a Lewis-acidic boron center. The hydrochloride salt form stabilizes the molecule in the solid state but complicates solubility in non-polar organic solvents.

Effective utilization in cross-coupling (Suzuki-Miyaura) requires understanding its speciation equilibrium . In water, it exists in a pH-dependent equilibrium between the cationic ammonium salt, the zwitterionic neutral species, and the anionic boronate. In organic solvents, solubility is dictated by the solvent's dielectric constant and ability to disrupt the crystal lattice of the ionic salt.

Physicochemical Identity & Salt Dynamics

Structural Analysis

-

Core Scaffold: Pyridine ring with a boronic acid [-B(OH)₂] at the C4 position and a Chlorine atom at the C3 position.[1]

-

Electronic Environment: The C4 position is electron-deficient due to the para-nitrogen, making the C-B bond susceptible to nucleophilic attack (and subsequent protodeboronation). The C3-Chlorine provides steric bulk ortho to the boronic acid, which can kinetically stabilize the C-B bond but may hinder transmetalation.

-

Salt Form (HCl): The pyridine nitrogen is protonated (

), forming an ionic lattice with the chloride counterion (

The Solubility Paradox

The HCl salt significantly enhances aqueous solubility compared to the free base but drastically reduces organic solubility in common non-polar solvents (e.g., Toluene, DCM) used in standard extraction protocols.

Diagram 1: Solvation & Equilibrium Speciation

This diagram illustrates the species present in solution depending on the solvent system and pH.

Caption: Equilibrium pathway from solid HCl salt to reactive boronate species. Note the critical "Neutral Zwitterion" zone where precipitation often occurs.

Solubility Profile: Water vs. Organic Solvents[2][3][4]

The following data summarizes the solubility behavior based on the compound's ionic character.

Comparative Solubility Table

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| High Polarity (Aprotic) | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | High dielectric constant dissociates the |

| High Polarity (Protic) | Water | Good (>20 mg/mL) | Soluble as the ionic hydrochloride salt. Caution: High concentrations are acidic (pH ~1-2), which may catalyze deboronation over time. |

| Alcohols | Methanol, Ethanol | Moderate to Good | Soluble, but risk of forming boronic esters (methyl/ethyl boronates) which can alter reactivity. |

| Medium Polarity | Acetonitrile, Acetone | Low to Moderate | The HCl salt is poorly soluble. Often requires addition of water (cosolvent) to fully dissolve. |

| Low Polarity | DCM, THF, EtOAc | Poor / Insoluble | The ionic lattice energy of the HCl salt is too high for these solvents to overcome. |

| Non-Polar | Toluene, Hexanes | Insoluble | Completely incompatible with the salt form. |

Critical "Switching" Protocol

To transfer the compound from an aqueous phase to an organic phase (e.g., for extraction), you must neutralize the HCl salt.

-

Dissolve HCl salt in water.[2]

-

Carefully adjust pH to ~6–7 (Isoelectric point).

-

The neutral free boronic acid (or zwitterion) may precipitate or can be extracted into THF/EtOAc (though extraction efficiency is often low due to high water solubility). Note: Continuous extraction or salting out (NaCl) is often required.

Stability & Reactivity Considerations

The Protodeboronation Risk

Pyridine-4-boronic acids are notoriously unstable compared to phenylboronic acids. The electron-deficient ring facilitates hydrolytic cleavage of the C-B bond, releasing 3-chloropyridine and boric acid.

-

Acidic Conditions: The HCl salt itself creates an acidic environment. Long-term storage in water is not recommended .

-

Basic Conditions: In Suzuki couplings, the base (e.g.,

) converts the boronic acid to the boronate. While necessary for reaction, this species is also prone to decomposition if the catalytic cycle is slow.

Diagram 2: Decomposition vs. Coupling Pathway

Graphviz visualization of the kinetic competition between productive coupling and destructive deboronation.

Caption: Kinetic competition. To favor the green path (Product), ensure high catalyst activity to consume the boronate before it decomposes (Red path).

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (1 M)

Use this for dispensing the reagent into reaction vials.

-

Solvent Choice: Anhydrous DMSO or DMAc (N,N-Dimethylacetamide). Avoid water or alcohols for storage.

-

Weighing: Weigh the HCl salt rapidly. Boronic acids are hygroscopic.

-

Dissolution: Add solvent to achieve 1 M concentration. Sonicate if necessary. The solution should be clear and colorless/pale yellow.

-

Storage: Store at -20°C under Argon/Nitrogen.

Protocol B: Saturation Shake-Flask Solubility Measurement

Use this to validate solubility in a specific solvent system of interest.

-

Preparation: Add excess solid 3-Chloropyridine-4-boronic acid HCl to 2 mL of the target solvent in a glass vial.

-

Equilibration: Shake or stir at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter.

-

Quantification:

-

Method 1 (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.

-

Method 2 (HPLC/UV): Dilute the filtrate (e.g., 1:100 in Water/MeCN) and inject into HPLC. Compare peak area against a known standard curve.

-

Protocol C: Reaction Setup (Suzuki Coupling)

Optimized for Pyridine Boronic Acid Salts.

-

Solvent System: Use Dioxane:Water (4:1) or MeCN:Water (2:1) . The water is crucial to dissolve the inorganic base and the boronic acid salt.

-

Base Selection: Use

or -

Order of Addition:

References

-

Sigma-Aldrich. 4-Chloropyridine-3-boronic acid hydrochloride Product Sheet. (Analogous structural properties). Available at:

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (Mechanisms of protodeboronation in pyridine boronic acids). Available at: [Link]

-

Organic Syntheses. Preparation of 3-Pyridylboronic Acid. (Handling of pyridine boronic acid aggregates). Available at: [Link]

-

PubChem. 3-Chloropyridine-4-boronic acid Compound Summary. Available at: [Link]

Sources

Technical Guide: Stability Profile & Handling of 3-Chloropyridine-4-boronic acid HCl

This is an in-depth technical guide regarding the stability, handling, and analytical profiling of 3-Chloropyridine-4-boronic acid hydrochloride .

Executive Summary

3-Chloropyridine-4-boronic acid hydrochloride (CAS: 458532-98-4 [free acid ref]) represents a class of "difficult" heterocyclic building blocks.[1] Unlike phenylboronic acids, the 4-pyridyl core possesses a high susceptibility to protodeboronation (cleavage of the C-B bond) and polymerization (boroxine formation).

The Core Verdict: The hydrochloride (HCl) salt form is an engineered stabilization strategy. By protonating the pyridine nitrogen, the manufacturer prevents the formation of an autocatalytic zwitterion. Consequently, stability is binary :

-

High Stability: In the solid, dry, acidic state (HCl salt intact).

-

Critical Instability: Upon neutralization, dissolution in protic solvents, or exposure to humidity, the compound rapidly degrades via base-catalyzed pathways or dehydrates into variable stoichiometries.

Mechanistic Analysis of Instability

To handle this reagent successfully, one must understand the two competing non-productive pathways: Protodeboronation (Irreversible) and Boroxine Cycle (Reversible).

The HCl Stabilization Paradox

The 4-pyridyl position is electron-deficient.[1] In the free base form, the basic nitrogen can coordinate intermolecularly with the empty p-orbital of the boron atom, or facilitate proton transfer, leading to rapid degradation.

-

The HCl Shield: The HCl salt protonates the pyridine nitrogen (

). This creates a highly electron-deficient ring that strongly repels electrophilic attack (acid-catalyzed deboronation), effectively "locking" the C-B bond in place during storage.[1] -

The Moisture Risk: If the salt absorbs water (hygroscopicity), the crystal lattice breaks down. If the local pH rises (even slightly), the C-B bond becomes susceptible to nucleophilic attack by water/hydroxide, leading to the formation of 3-chloropyridine and boric acid.

Pathway Visualization

The following diagram illustrates the stability cliff. The compound is safe only in the "Green Zone" (Acidic/Dry).

Figure 1: Mechanistic pathways governing the stability of 3-Chloropyridine-4-boronic acid HCl.

Analytical Profiling & Quality Control

Standard HPLC often fails for this compound due to peak tailing (interaction of Boron with silanols) and on-column degradation. NMR is the only self-validating method. [1]

1H NMR Protocol (The "Gold Standard")

Do not use

-

Solvent System: DMSO-

with 1% DCl (optional) or -

Key Diagnostic Peaks:

- 8.0 - 9.0 ppm: Aromatic pyridine protons.[1]

-

Shift Logic: The chemical shift of the C2/C6 protons is highly sensitive to the oxidation state of the boron.

-

Degradation Marker: Look for the appearance of 3-chloropyridine .[1] The loss of the boronic acid group usually causes an upfield shift of the adjacent protons.

HPLC Method (If Mandatory)

If you must use HPLC (e.g., for GMP release), you must derivatize the boronic acid in situ to stabilize it.

| Parameter | Condition |

| Column | C18 Reverse Phase (End-capped) |

| Mobile Phase A | 0.1% Formic Acid in Water + 10 mM Pinacol |

| Mobile Phase B | Acetonitrile |

| Rationale | Pinacol rapidly forms the boronate ester in the mobile phase, preventing interaction with the column and stopping deboronation during the run.[1] |

| Detection | UV @ 254 nm |

Handling & Storage Protocols

Storage (The "Cold Chain")

The shelf-life of the HCl salt is significantly longer than the free base, but it is not infinite.

-

Temperature: Store at -20°C (Long term) or 2-8°C (Active use).

-

Atmosphere: Argon or Nitrogen backfill is mandatory.

-

Container: Amber glass with a parafilm seal. Avoid plastic containers for long-term storage as moisture permeability is higher.[1]

Reaction Setup (The "Just-in-Time" Rule)

Crucial: Do not neutralize the HCl salt until the exact moment of the catalytic cycle.

-

Wrong Way: Dissolving the salt in aqueous base (e.g.,

) and letting it sit while preparing the catalyst. Result: Significant protodeboronation.[2][3] -

Right Way:

-

Add the HCl salt, catalyst, and coupling partner to the vessel.

-

Degas the solvent separately.

-

Add solvent.

-

Add the base last (or use a weak base like

that buffers the pH slowly).

-

QC Decision Tree Workflow

Follow this logic before committing the reagent to a high-value synthesis.

Figure 2: Quality Control Decision Tree for 3-Chloropyridine-4-boronic acid HCl.

Synthetic Implications

Using a degraded batch of 3-Chloropyridine-4-boronic acid HCl has specific consequences beyond low yield:

-

Catalyst Poisoning: The degradation product (3-chloropyridine) is a strong ligand for Palladium. High concentrations of the deboronated pyridine can competitively bind to the Pd center, shutting down the catalytic cycle (Suzuki-Miyaura).

-

Stoichiometry Drift: If the reagent has formed the boroxine (anhydride), the molecular weight changes effectively.

-

Monomer MW: ~193.8 g/mol (HCl salt)

-

Boroxine MW: Different stoichiometry.

-

Correction: If you weigh the boroxine assuming it is the monomer, you are actually adding more boron equivalents (since water mass is lost). However, if you weigh wet/hydrolyzed material, you are adding fewer equivalents.

-

Recommendation: Always use 1.2 to 1.5 equivalents of this boronic acid in cross-couplings to account for the "sacrificial" portion that deboronates during the reaction warm-up.

References

-

Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.

- Context: Establishes the kinetic instability of 4-pyridyl boronic acids and the mechanisms of protodeboron

-

Tokunaga, Y., et al. (2002).[4][5] "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Heterocycles.

- Context: Defines the equilibrium between boronic acids and boroxines, crucial for understanding storage forms.

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1]

- Context: The authoritative text on boronic acid handling, derivatiz

-

Noonan, G. M., et al. (2023). "Quantitative In Silico Prediction of the Rate of Protodeboronation." The Journal of Physical Chemistry A.

- Context: Computational validation of the instability of electron-deficient boronic acids.

Sources

- 1. 1692-25-7|Pyridin-3-ylboronic acid|BLD Pharm [bldpharm.com]

- 2. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 5. researchgate.net [researchgate.net]

Physicochemical Profiling of 3-Chloro-4-Pyridyl Boronic Acid

Acidity, Speciation, and Experimental Determination

Executive Summary

3-Chloro-4-pyridyl boronic acid represents a specialized class of heterocyclic building blocks where the interplay between a Lewis-acidic boron center and a Brønsted-basic pyridine nitrogen creates a complex physicochemical landscape. This guide provides an in-depth analysis of its acidity constants (

Part 1: The Acidity Landscape & Theoretical Prediction

Unlike simple phenylboronic acids, pyridyl boronic acids possess two distinct ionization sites. The introduction of a chlorine atom at the 3-position (ortho to boron, meta to nitrogen) significantly modulates these values via inductive electron withdrawal (-I effect).

1.1 Predicted vs. Parent

Values

As exact experimental literature values for the specific 3-chloro derivative are sparse, we derive high-confidence estimates based on Structure-Activity Relationships (SAR) utilizing the Hammett equation and experimental data for the parent 4-pyridylboronic acid.

| Ionization Center | Reaction Type | Parent (4-PyBA) | Effect of 3-Cl Substituent | Predicted 3-Cl-4-PyBA |

| Pyridine Nitrogen ( | 3.85 – 4.00 [1] | Strong Decrease: Meta-Cl exerts -I effect, destabilizing the protonated cation. | 2.2 – 2.8 | |

| Boronic Acid ( | 7.60 – 7.80 [2] | Moderate Decrease: Ortho-Cl increases Lewis acidity by pulling electron density from Boron. | 6.8 – 7.3 |

1.2 Mechanistic Causality

-

Nitrogen Basicity (

): The chlorine atom is meta to the nitrogen. The Hammett constant ( -

Boron Lewis Acidity (

): The chlorine is ortho to the boronic acid group. While steric hindrance usually suppresses Lewis acidity, the electronic induction (-I) dominates here, making the boron center more electrophilic. This facilitates the attack of the hydroxide ion (

Part 2: The Zwitterionic Equilibrium[2]

A critical feature of 4-pyridyl boronic acids is their ability to exist as zwitterions in aqueous media. The proton transfers from the boronic acid (which captures an OH- and releases H+) to the basic nitrogen.

2.1 Species Distribution Diagram

The following diagram illustrates the pH-dependent speciation. Note that the 3-chloro substituent destabilizes the cationic form, potentially narrowing the zwitterionic window compared to the non-chlorinated parent.

Figure 1: Acid-base equilibria of 3-chloro-4-pyridyl boronic acid. The zwitterionic form is stabilized in water but destabilized in organic solvents.

Part 3: Experimental Determination Protocol

To validate the predicted values, Potentiometric Titration is the gold standard method. It is superior to UV-Vis for this molecule because the UV shifts upon ionization of the boronic acid can be subtle.

3.1 Method: Potentiometric Titration (Glass Electrode)

Objective: Determine thermodynamic

Reagents:

-

Analyte: 3-chloro-4-pyridyl boronic acid (

M). -

Solvent: Carbonate-free distilled water (degassed).

-

Ionic Strength Adjuster: 0.1 M KCl or NaCl (to maintain constant activity coefficients).

-

Titrant: 0.1 M NaOH (standardized) and 0.1 M HCl.

Workflow Diagram:

Figure 2: Step-by-step potentiometric titration workflow for determining dual pKa values.

3.2 Data Processing (Bjerrum Method)

Since the two

-

Plot pH vs. Volume: Identify inflection points.

-

First Inflection (pH ~2.5): Corresponds to deprotonation of Pyridinium-H (

). -

Second Inflection (pH ~7.0): Corresponds to hydroxide addition to Boron (

). -

Calculation: Use the Gran plot method to refine the equivalence points if inflection points are shallow due to the low

.

Part 4: Implications for Drug Discovery & Synthesis

4.1 Suzuki-Miyaura Coupling Optimization

The boronate anion (

-

pH Strategy: Because the 3-Cl substituent lowers the

to ~7.0, you can conduct couplings at milder pH (pH 7.5 - 8.0) compared to phenylboronic acids (which require pH > 9). This is advantageous for base-sensitive substrates. -

Protodeboronation: The 4-pyridyl position is electron-deficient, making the C-B bond susceptible to hydrolytic cleavage (protodeboronation), especially at high temperature and high pH. The 3-Cl substituent exacerbates this by further withdrawing electrons. Recommendation: Use anhydrous conditions or non-aqueous bases (e.g.,

in Dioxane) if stability is an issue.

4.2 Binding Affinity (Protease Inhibition)

If used as a warhead (e.g., for serine proteases), the Lewis acidity correlates directly with

References

-

Vatsadze, S. Z., et al. (2023). Tautomeric equilibria and binding selectivity of pyridineboronic acids.[2] Organic & Biomolecular Chemistry.[3][4]

-

Soundararajan, S., et al. (2011). Acidity Constants of Boronic Acids: Correlations and Prediction. Journal of Chemical Information and Modeling.

-

Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm.

-

Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.[5]

Sources

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. Zwitterion–neutral form equilibria and binding selectivity of pyridineboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pKa Values for Organic and Inorganic Bronsted Acids at 25o Ca [cxp.cengage.com]

3-Chloropyridine-4-boronic Acid: A Strategic Scaffold for Divergent Drug Discovery

[1]

Executive Summary

In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), 3-Chloropyridine-4-boronic acid (CAS: 458532-96-2) and its pinacol ester derivatives have emerged as "privileged structures."[1] Unlike generic pyridine boronic acids, this specific substitution pattern offers a unique balance of metabolic stability , conformational control , and synthetic orthogonality .[1]

This guide analyzes the utility of 3-chloropyridine-4-boronic acid as a linchpin intermediate.[1] It moves beyond basic Suzuki coupling to explore its role in synthesizing complex kinase inhibitors (e.g., Vemurafenib analogs), GPCR ligands, and fused heterocyclic cores like 7-azaindoles.[1] We provide validated protocols, mechanistic insights into the "ortho-halo" effect, and troubleshooting strategies for scale-up.

Chemical Properties & The "Ortho-Halo" Advantage

Stability vs. Reactivity

Pyridine-4-boronic acids are notoriously unstable due to rapid protodeboronation (hydrolysis of the C-B bond), especially under the basic conditions required for cross-coupling.[1] The introduction of a chlorine atom at the C3 position (ortho to the boron) dramatically alters this landscape:

-

Steric Protection: The C3-chloro substituent sterically shields the C4-boron center, retarding the hydrolytic cleavage of the C-B bond during storage and reaction.[1]

-

Electronic Activation: The electron-withdrawing nature of chlorine lowers the pKa of the boronic acid, facilitating the formation of the reactive boronate species (Ar-B(OH)3⁻) essential for transmetallation, while simultaneously deactivating the ring toward oxidative degradation.[1]

-

Orthogonal Functionalization: Post-coupling, the C3-chlorine remains available for subsequent nucleophilic aromatic substitution (S_NAr) or a second catalytic cross-coupling (e.g., Buchwald-Hartwig amination), enabling the rapid construction of multisubstituted pyridines.[1]

Quantitative Profile

| Property | Value/Description | Impact on Synthesis |

| Molecular Weight | 157.36 g/mol | Low MW ideal for FBDD (Fragment-Based Drug Discovery).[1] |

| ClogP | ~0.8 - 1.2 | Favorable lipophilicity for oral bioavailability optimization.[1] |

| pKa (Boronic Acid) | ~8.0 - 8.5 | Lower than phenylboronic acid; requires milder bases.[1] |

| Major Impurity | Boroxine (Anhydride) | Forms trimeric anhydride upon drying; requires pre-activation.[1] |

Synthetic Utility & Drug Discovery Applications[2][3][4][5][6][7]

Divergent Synthesis Hub

The core value of this intermediate is its ability to serve as a divergence point.[1] It allows chemists to install a pyridine ring with a pre-positioned halogen handle.[1]

Figure 1: Divergent synthetic pathways originating from 3-Chloropyridine-4-boronic acid.

Case Studies in Bioactive Molecules

A. Vemurafenib Analogs (Oncology)

Vemurafenib (Zelboraf) targets BRAF V600E mutations in melanoma.[1][2] Research into radiolabeled [11C]vemurafenib and structural analogs has utilized 3-chloropyridine-4-boronic acid to construct the core biaryl system.[1]

-

Mechanism: The boronic acid couples with a 5-bromo-7-azaindole intermediate.[1] The C3-chloro group mimics the steric bulk of the original scaffold while modulating solubility.

-

Reference: Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling (ResearchGate, 2012).[1]

B. SHP2 and MKK4 Inhibitors

Recent patents (e.g., WO2020094104) highlight the use of this boronic acid in synthesizing inhibitors for SHP2 (a phosphatase) and MKK4 (Mitogen-Activated Protein Kinase).[1]

-

Role: The pyridine ring acts as a hydrogen bond acceptor in the ATP-binding pocket, while the chlorine atom fills hydrophobic sub-pockets, increasing potency.[1]

C. Histamine H3 Receptor Antagonists

In the development of bicyclic amines for CNS disorders (WO2004043458), 3-chloropyridine-4-boronic acid was used to introduce a heteroaryl moiety that improves blood-brain barrier (BBB) penetration compared to phenyl analogs.[1]

Experimental Protocols (Self-Validating Systems)

Protocol A: Optimized Suzuki-Miyaura Coupling

Context: Coupling with electron-deficient aryl bromides.[1]

Rationale: Standard aqueous carbonate conditions often fail due to the poor solubility of the boronic acid or competitive protodeboronation.[1] This protocol uses a solvent system that solubilizes the boroxine equilibrium species.[1]

Reagents:

-

Aryl Bromide (1.0 equiv)[1]

-

3-Chloropyridine-4-boronic acid (1.2 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂[1][3]·CH₂Cl₂ (3-5 mol%) — Chosen for resistance to chelation by the pyridine nitrogen.[1]

-

Base: K₃PO₄ (3.0 equiv) — Anhydrous phosphate buffers pH effectively without promoting hydrolysis.[1]

-

Solvent: 1,4-Dioxane : Water (4:1 v/v)[1]

Step-by-Step Methodology:

-

Degassing: Charge the reaction vessel with 1,4-dioxane and water. Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.[1]

-

Loading: Add Aryl Bromide, Boronic Acid, and K₃PO₄.

-

Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ last.[1] Seal the vessel immediately.

-

Reaction: Heat to 85°C for 4–16 hours. Monitor by LC-MS.[1][4]

-

Checkpoint: If conversion stalls at 50%, add a second portion of boronic acid (0.5 equiv) and catalyst (1 mol%).[1]

-

-

Workup: Cool to RT. Filter through Celite.[1] Dilute with EtOAc, wash with brine.[1] Dry over Na₂SO₄.[1][4]

-

Purification: Flash chromatography (typically Hexane/EtOAc).[1]

Protocol B: Conversion to Pinacol Ester (Scale-Up)

Context: If the free acid is too unstable or insoluble, converting to the pinacol ester (Bpin) is recommended.[1]

Method:

-

Suspend 3-chloropyridine-4-boronic acid (10 g) in anhydrous Toluene.

-

Add Pinacol (1.1 equiv) and MgSO₄ (2.0 equiv).[1]

-

Stir at room temperature for 24 hours (or reflux for 2 hours with a Dean-Stark trap).

-

Filter off MgSO₄ and concentrate.[1] The resulting ester is stable and can be stored for months.[1]

Troubleshooting & Optimization Matrix

| Issue | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by pyridine N. | Switch to Pd₂(dba)₃ + XPhos or SPhos . These bulky ligands prevent N-coordination to Pd.[1] |

| Protodeboronation | Reaction temperature too high; Base too strong.[1] | Lower temp to 60°C. Switch base from K₂CO₃ to KF or CsF (anhydrous conditions).[1] |

| Homocoupling (R-R) | Oxygen presence.[1][5] | Rigorous degassing (freeze-pump-thaw x3).[1] |

| Insoluble Boronic Acid | Boroxine formation.[1] | Add a co-solvent like Ethanol or n-Butanol to break the anhydride network. |

References

-

Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling. ResearchGate. (2012).[1] Link

-

Antimalarial hexahydropyrimidine analogues (WO2023152042A1). Google Patents. (2023).[1][6] Link

-

Bicyclic-substituted amines as histamine-3 receptor ligands (WO2004043458A1). Google Patents. (2004).[1] Link

-

Nitrogen-containing fused heterocyclic SHP2 inhibitor compounds (WO2020094104A1). Google Patents. (2020).[1] Link

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. (2020).[1][7] Link

-

Synthesis of 2-Amino-3,5-dichloropyridine and related intermediates. BenchChem Application Notes. (2025). Link[1]

Sources

- 1. preprints.org [preprints.org]

- 2. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]

- 6. WO2023152042A1 - Antimalarial hexahydropyrimidine analogues - Google Patents [patents.google.com]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and identifiers for 3-Chloropyridine-4-boronic acid HCl

High-Fidelity Reagent Profile & Application Framework

Part 1: Executive Summary

3-Chloropyridine-4-boronic acid hydrochloride is a specialized organoboron reagent used primarily in the synthesis of complex heteroaromatic scaffolds for drug discovery. Unlike its phenyl analogs, this compound presents unique challenges due to the electron-deficient nature of the pyridine ring and the propensity for protodeboronation. The hydrochloride salt form is engineered to maximize shelf-stability by suppressing the formation of the reactive boronate anion/zwitterion species. This guide provides a definitive technical reference for its identification, synthesis, handling, and application in Palladium-catalyzed cross-coupling reactions.

Part 2: Chemical Identity & Specifications

The following data aggregates verified identifiers for the hydrochloride salt and its parent free acid.

| Parameter | Specification | Notes |

| Compound Name | 3-Chloropyridine-4-boronic acid hydrochloride | Primary commercial form |

| CAS Number (HCl Salt) | 2377605-75-7 | Specific to the hydrochloride salt [1] |

| CAS Number (Free Acid) | 458532-98-4 | Often cited in literature for the parent moiety [2] |

| CAS Number (Hydrate) | 1256355-22-2 | Common varietal due to hygroscopicity [3] |

| Molecular Formula | C₅H₅BClNO₂[1][2][3] · HCl | (Parent: C₅H₅BClNO₂) |

| Molecular Weight | 193.82 g/mol | Free acid MW: 157.36 g/mol |

| Appearance | Off-white to pale yellow powder | Hygroscopic; store under inert gas |

| SMILES (Parent) | OB(O)c1c(Cl)cncc1 | Does not explicitly show HCl |

| InChI Key | JLIHQPWLAOYTRH-UHFFFAOYSA-N | For the parent free acid |

Part 3: Synthetic Utility & Mechanistic Causality

3.1 The Regioselectivity Challenge

Synthesizing 3-chloropyridine-4-boronic acid requires precise control over regioselectivity. The 3-chloro substituent exerts an inductive electron-withdrawing effect, while the pyridine nitrogen possesses a lone pair that can coordinate lithiating agents.

-

Directed Ortho Metalation (DoM): The most efficient synthetic route involves the treatment of 3-chloropyridine with Lithium Diisopropylamide (LDA).

-

Causality: Although the C2 position is highly acidic (flanked by N and Cl), lithiation at C4 is kinetically favored when using bulky bases like LDA at low temperatures (-78°C) due to steric hindrance at C2 and the directing effect of the chlorine atom [4].

3.2 Stability Engineering: The HCl Advantage

Pyridyl boronic acids are notoriously unstable. The C–B bond is prone to protodeboronation , a decomposition pathway where the boronic acid moiety is replaced by a proton.

-

Mechanism: Protodeboronation is base-catalyzed. It proceeds through a boronate anion intermediate.

-

Salt Stabilization: By converting the free base to the hydrochloride salt , the pyridine nitrogen is protonated (

). This prevents the formation of the reactive boronate species during storage, significantly extending shelf life compared to the free acid [5].

Part 4: Visualization of Synthesis & Stability

The following diagram illustrates the Directed Ortho Metalation (DoM) pathway and the stability equilibrium engineered into the HCl salt.

Caption: Figure 1: Synthesis via C4-selective DoM and stabilization of the labile free acid into the HCl salt form.

Part 5: Experimental Protocols

5.1 Synthesis of 3-Chloropyridine-4-boronic acid HCl

Note: This protocol assumes standard Schlenk line techniques.

-

Reagents: 3-Chloropyridine (1.0 eq), LDA (1.1 eq, prepared fresh or commercial), Triisopropyl borate (1.2 eq), THF (anhydrous), HCl (2M in ether).

-

Lithiation:

-

Cool a solution of LDA in THF to -78°C .

-

Add 3-Chloropyridine dropwise. Critical: Maintain temperature < -70°C to prevent "dance" reactions (halogen dance) or decomposition.

-

Stir for 1 hour to ensure complete C4-lithiation.

-

-

Borylation:

-

Add Triisopropyl borate (B(OiPr)₃) dropwise.

-

Allow the mixture to warm to room temperature (RT) over 4 hours.

-

-

Hydrolysis & Salt Formation:

-

Quench with dilute aqueous HCl.

-

Extract impurities with EtOAc.

-

Concentrate the aqueous phase or treat the organic extract (if boronic acid is extracted) with anhydrous HCl in ether.

-

Result: The precipitate is the hydrochloride salt. Filter and dry under vacuum.

-

5.2 Suzuki-Miyaura Coupling Protocol

Self-Validating Step: The use of excess base is mandatory to neutralize the HCl salt before the catalytic cycle can proceed. Failure to account for the acidic protons will inhibit the reaction.

Reaction Setup:

| Component | Equivalents | Role |

|---|---|---|

| Aryl Bromide | 1.0 | Electrophile |

| 3-Cl-Py-4-B(OH)₂·HCl | 1.2 - 1.5 | Nucleophile (Reagent) |

| Pd(dppf)Cl₂·DCM | 0.03 - 0.05 | Catalyst (Resistant to poisoning) |

| K₂CO₃ or Cs₂CO₃ | 3.0 - 4.0 | Base (Neutralizes HCl + activates Boron) |

| Dioxane / H₂O (4:1) | Solvent | Biphasic system promotes solubility |

Step-by-Step:

-

Degassing: Charge reaction vessel with Aryl Bromide, Boronic Acid HCl salt, and Base. Evacuate and backfill with Nitrogen (3x).

-

Solvent Addition: Add degassed solvent mixture.

-

Catalyst Addition: Add Pd catalyst quickly under positive nitrogen pressure.

-

Reaction: Heat to 80-100°C for 4–12 hours.

-

Checkpoint: Monitor by LCMS. If protodeboronation (formation of 3-chloropyridine) is observed, lower temperature to 60°C and increase catalyst loading.

-

-

Workup: Dilute with water, extract with EtOAc, dry over MgSO₄.

Part 6: References

-

Gribble, G. W., et al. (2025).[4] Regioselective ortho-Lithiation of Halopyridines. ResearchGate. Retrieved from [Link] (Confirming C4 lithiation selectivity).

-

Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[5] Retrieved from [Link] (Mechanistic basis for stability).

Sources

- 1. eMolecules 3-Chloro-4-pyridineboronic acid hydrate | 1256355-22-2 | 5G | Fisher Scientific [fishersci.com]

- 2. 3-chloro-4-pyridylboronic acid - 458532-98-4 - Structure, Synthesis, Properties [organoborons.com]

- 3. 1256355-27-7_CAS号:1256355-27-7_CAS No.:1256355-27-7 - 化源网 [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Methodological & Application

Optimal base selection for cross-coupling 3-Chloropyridine-4-boronic acid HCl

Executive Summary

The Suzuki-Miyaura cross-coupling of 3-Chloropyridine-4-boronic acid HCl presents a specific set of chemoselective challenges. Unlike robust phenylboronic acids, this substrate is highly prone to protodeboronation due to the electron-deficient nature of the pyridine ring and the steric/electronic influence of the 3-chloro substituent. Furthermore, the starting material exists as a hydrochloride salt (HCl), necessitating a modified base stoichiometry that often leads to inadvertent catalyst poisoning or substrate decomposition if not managed correctly.

This guide provides a validated protocol prioritizing anhydrous potassium phosphate (K₃PO₄) over traditional aqueous carbonate systems. By controlling the "free" boronic acid concentration and eliminating water, researchers can shift the kinetic competition from decomposition toward productive transmetallation.

The Challenge: Why Standard Protocols Fail

The Substrate Instability (Protodeboronation)

Pyridyl boronic acids are notoriously unstable.[1][2] The electron-withdrawing nitrogen atom renders the C–B bond labile. In the case of 3-chloropyridine-4-boronic acid, the instability is exacerbated by the ortho-chloro substituent, which destabilizes the C–B bond through steric strain and inductive electron withdrawal.

When exposed to aqueous base (standard Suzuki conditions), the boronic acid forms a boronate "ate" complex. While this complex is necessary for transmetallation, it is also the species that undergoes rapid protonolysis (protodeboronation), yielding 3-chloropyridine (byproduct) and boric acid.

The HCl Salt Factor

The HCl salt introduces a stoichiometric complication. Standard protocols assume neutral boronic acids.

-

Neutralization: The first equivalent of base is consumed solely to neutralize the HCl.

-

Water Generation: If hydroxide or carbonate bases are used, this neutralization generates water in situ (

). This generated water immediately catalyzes protodeboronation.

Mechanistic Insight & Base Selection

The choice of base dictates the concentration of the active "ate" complex.

-

Aqueous Bases (Na₂CO₃, K₂CO₃): Create a high concentration of boronate anions in the presence of water. Result: Rapid decomposition.

-

Organic Bases (TEA, DIPEA): Poor at facilitating transmetallation; often coordinate to Pd, poisoning the catalyst. Result: Low conversion.

-

Anhydrous Inorganic Bases (K₃PO₄, CsF): Low solubility in organic solvents (Dioxane, Toluene) creates a "heterogeneous slow-release" system. The base reacts at the solid-liquid interface, keeping the solution-phase concentration of the unstable boronate low but sufficient for the catalyst. Result: High Yield.

Diagram 1: Kinetic Competition (Transmetallation vs. Protodeboronation)

Caption: The kinetic race. Anhydrous conditions slow down the red path (Decomposition), allowing the green path (Product formation) to win.

Base Selection Matrix

| Base System | Solvent | State | Suitability | Mechanistic Note |

| Na₂CO₃ (aq) | Dioxane/H₂O | Biphasic | POOR | High water content accelerates C-B bond cleavage. |

| Cs₂CO₃ | DMF/DMA | Soluble | RISKY | High solubility leads to high "ate" complex concentration, risking decomposition. |

| K₃PO₄ (finely milled) | Dioxane | Heterogeneous | OPTIMAL | Low solubility limits active species concentration ("Slow Release"). Anhydrous. |

| CsF | Toluene | Heterogeneous | GOOD | Excellent for anhydrous conditions, but corrosive to glass/expensive. |

| Et₃N / DIPEA | THF | Soluble | POOR | Ineffective activation; Nitrogen lone pair poisons Pd center. |

Optimized Protocol (The "Golden" Method)

This protocol utilizes anhydrous K₃PO₄ in 1,4-Dioxane . It accounts for the HCl salt by increasing base stoichiometry and utilizes a bulky phosphine ligand (e.g., XPhos or SPhos) to accelerate transmetallation.

Reagents:

-

Substrate: 3-Chloropyridine-4-boronic acid HCl (1.5 equiv)

-

Electrophile: Aryl Bromide/Chloride (1.0 equiv)[3]

-

Catalyst: Pd(OAc)₂ (2-5 mol%) + XPhos (4-10 mol%) OR Pd(dppf)Cl₂ (for simpler cases). Recommendation: Pd-G3/G4 Buchwald Precatalysts are superior.

-

Base: Anhydrous K₃PO₄ (finely milled, 3.5 - 4.0 equiv).

-

Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).

Step-by-Step Workflow:

-

Preparation of Solids:

-

In a glovebox or under active Nitrogen flow, add the Aryl Halide (1.0 eq), Boronic Acid HCl salt (1.5 eq), Precatalyst (e.g., XPhos Pd G4, 0.02 eq), and finely ground K₃PO₄ (3.5 eq) to a reaction vial.

-

Note on Base: The extra 1.5 eq of base accounts for the HCl neutralization and the acidic nature of the boronic acid.

-

-

Solvent Addition & Degassing:

-

Seal the vial with a septum.

-

Evacuate and backfill with Argon (3 cycles).[4]

-

Add anhydrous 1,4-Dioxane via syringe.

-

Critical: Do not use "wet" solvents. If unsure, dry dioxane over molecular sieves (3Å) for 24h.

-

-

Reaction:

-

Place in a pre-heated block at 80°C - 90°C .

-

Stir vigorously (1000 RPM). The heterogeneous base requires mechanical agitation to work effectively.

-

Monitor by LCMS at 1 hour. Reaction is typically complete within 2-4 hours.

-

-

Workup:

Diagram 2: Experimental Workflow

Caption: Step-by-step execution emphasizing the exclusion of water and high agitation.

Troubleshooting & Optimization

| Observation (LCMS) | Diagnosis | Solution |

| Start Material + De-halogenated Ar-H | Protodeboronation occurred faster than coupling. | 1. Lower Temp (60°C).2. Switch to Pd-G4-XPhos (faster catalyst).3. Ensure Dioxane is dry. |

| No Reaction (SM remaining) | Catalyst poisoning or inactive base. | 1. Check K₃PO₄ particle size (grind it).2. Increase catalyst loading.3. Ensure 3.5 eq base was used (HCl consumed it). |

| Homocoupling (Ar-Ar) | Oxidative coupling. | 1.[6] Degas solvent more thoroughly.2. Reduce excess boronic acid slightly. |

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society. [Link]

-

Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society. [Link]

-

Billingsley, K., & Buchwald, S. L. (2008). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acids." Journal of the American Chemical Society. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews. [Link]

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

Application Note: Overcoming Instability and Sterics in 3-Chloropyridine-4-Boronic Acid Cross-Couplings

Topic: Palladium Catalyst Screening for 3-Chloropyridine-4-Boronic Acid Reactions Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

3-chloropyridine-4-boronic acid represents a "privileged but precarious" scaffold in drug discovery. While the 3-chloro-4-arylpyridine motif is highly desirable for modulating lipophilicity and metabolic stability, the boronic acid precursor presents a dual synthetic challenge:

-

Electronic Instability: The pyridine nitrogen (para to the boron) facilitates rapid protodeboronation under aqueous basic conditions.

-

Steric Hindrance: The chlorine atom at the 3-position (ortho to the boron) significantly retards the rate of transmetallation.

This guide details a rational screening strategy designed to outcompete the decomposition pathway (

Mechanistic Grounding: The Protodeboronation Trap

To successfully screen catalysts, one must understand the failure mode. Unlike phenylboronic acids, 4-pyridyl boronic acids undergo rapid C–B bond cleavage in the presence of water and base.

The Mechanism

The electron-deficient pyridine ring renders the C–B bond highly susceptible to heterolytic cleavage. The basicity of the pyridine nitrogen allows it to protonate or coordinate, further pulling electron density and stabilizing the transition state for deboronation.

Figure 1: Kinetic competition between productive coupling and destructive protodeboronation. The 3-Cl substituent slows Transmetallation, increasing the residence time of the unstable Boronate species, thereby favoring Decomposition.

Screening Strategy: Rational Design

Standard conditions (e.g.,

Critical Variable 1: The Catalyst (Pd Source & Ligand)

We require a ligand that is bulky (to facilitate reductive elimination) and electron-rich (to facilitate oxidative addition), but most importantly, one that forms the active

-

Recommendation: Use Buchwald Precatalysts (Gen 3 or Gen 4) rather than in situ mixing of Pd(OAc)2 + Ligand.

-

Top Ligand Candidates:

-

XPhos: Excellent for ortho-substituted boronates; handles steric bulk well.

-

SPhos: Highly active, imparts stability to the catalyst.

-

P(t-Bu)3 (via Pd-162): extremely active for sterically demanding couplings.

-

Critical Variable 2: The Base & Solvent

Water is the enemy here. While some water is usually required for the boroxine-to-boronic acid equilibrium, 4-pyridyl substrates require anhydrous or phase-transfer conditions to minimize proton sources.

-

Bases:

(finely ground, anhydrous), -

Solvents: 1,4-Dioxane (anhydrous), Toluene, or THF.

Protocol 1: High-Throughput Microscale Screen (96-well)

Purpose: Rapidly identify the "Hit" condition using <50 mg of boronic acid per well.

Materials

-

Reaction Block: 96-well aluminum heating block or 1 mL glass vial array.

-

Substrates: 3-chloropyridine-4-boronic acid (Limit limiting reagent), Aryl Bromide (1.0 equiv).

-

Catalyst Stock: 0.02 M solutions of Pd-G4 precatalysts in THF.

Experimental Workflow

-

Stock Solution Prep (Inside Glovebox):

-

Prepare a slurry of Base (

and -

Prepare a solution containing the Aryl Bromide and Internal Standard (e.g., 1,3,5-trimethoxybenzene) for LCMS quantification.

-

-

Dosing:

-

Add Boronic Acid (1.5 equiv) solid to all vials.

-

Add Base Slurry (3.0 equiv) .

-

Add Catalyst Solution (5 mol%) .

-

Add Aryl Bromide Solution (1.0 equiv) .

-

Total volume per vial: 500 µL.

-

-

Reaction:

-

Seal vials with Teflon-lined caps.

-

Heat to 80 °C for 4 hours. (Do not overheat; 4-pyridyl boronates decompose thermally >100 °C).

-

-

Analysis:

-

Cool to RT. Filter through a mini-plug of silica/Celite.

-

Analyze via UPLC-MS.

-

Success Metric: Ratio of Product to (Product + 3-chloropyridine byproduct).

-

Data Interpretation Table:

| Outcome | Diagnosis | Corrective Action |

| High Product / Low Byproduct | HIT | Scale up immediately. |

| Low Product / High Byproduct | Protodeboronation | Switch to anhydrous base ( |

| Low Product / Low Byproduct | Catalyst Inactivity | Ligand is too bulky or Pd died. Switch from XPhos to SPhos or CataCXium A. |

| Homocoupling (Ar-Ar) | Oxidative Issue | Degas solvents more thoroughly; Reduce catalyst loading. |

Protocol 2: Optimized Scale-Up (The "Dry" Method)

If the screen identifies XPhos-Pd-G4 and

Safety Note: 3-chloropyridine-4-boronic acid can degrade upon storage. Verify purity via H-NMR before starting.

Step-by-Step Procedure

-

Drying: Flame-dry a 2-neck round bottom flask and cool under Argon.

-

Charge Solids: Add:

-

Aryl Bromide (1.0 equiv, e.g., 5.0 mmol)

-

3-chloropyridine-4-boronic acid (1.5 equiv , 7.5 mmol) – Excess is crucial.

-

Anhydrous

(3.0 equiv, finely ground). -

XPhos-Pd-G4 (2.0 mol%).

-

-

Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

-

Degassing: Sparge the mixture with Argon for 10 minutes (subsurface needle). Do not use freeze-pump-thaw if the boronic acid is sensitive to pressure changes/concentration.

-

Reaction: Heat to 80 °C in a pre-heated oil bath.

-

Why Pre-heated? Slow ramping allows the boronic acid to decompose before the catalyst activates. You want "Shock Activation."

-

-

Monitoring: Check LCMS at 1 hour. If conversion is >80%, stop. Prolonged heating promotes deboronation of the remaining material, complicating purification.

-

Workup:

-

Dilute with EtOAc. Wash with water (to remove inorganic salts) and brine.

-

Crucial: The product is likely a pyridine base. Ensure the aqueous layer pH is basic (>10) during extraction to prevent product loss as a salt.

-

Dry over

, concentrate, and purify via flash chromatography.

-

Alternative Strategy: The MIDA Boronate Route[1]

If the boronic acid is too unstable (degrades < 1 hour), you must switch to the MIDA Boronate surrogate. MIDA boronates are slow-release reservoirs.[1][2]

Figure 2: The MIDA Boronate "Slow Release" Strategy. By keeping the free boronic acid concentration low, the catalyst can consume it via transmetallation before second-order decomposition pathways take over.

Protocol Adjustment for MIDA:

-

Use

(3.0 equiv) . -

Solvent: Dioxane:H2O (5:1) . The water is necessary here to hydrolyze the MIDA ester.

-

Temp: 60–80 °C.

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[3] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[4][3] Journal of the American Chemical Society, 132(40), 14073–14075.[3]

-

Gillis, E. P., & Burke, M. D. (2007).[2] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717.

-

Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 139(3), 1312–1318.

-

Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 130(40), 13552–13554.

Sources

- 1. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]

- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3,4-disubstituted pyridines using boronic acid reagents

Application Note: Strategic Access to 3,4-Disubstituted Pyridines

Introduction

The 3,4-disubstituted pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., p38 MAP kinase), GPCR ligands, and agrochemicals. However, accessing this substitution pattern is synthetically non-trivial due to the electronic bias of the pyridine ring.

Classical electrophilic aromatic substitution fails due to the electron-deficient nature of the ring. Nucleophilic substitution typically favors the C2 and C4 positions, leaving C3 difficult to access simultaneously. Consequently, Suzuki-Miyaura Cross-Coupling (SMC) has emerged as the premier method for constructing these systems.

This guide details the Sequential Site-Selective Approach , utilizing the intrinsic electronic and bond-energy differences between the C3 and C4 positions to install two different aryl/heteroaryl groups with high regiocontrol.

Mechanistic Insight & Strategy

To synthesize 3,4-disubstituted pyridines without using protecting groups or tedious separations, we exploit the Halogen Dance of Reactivity . The success of this protocol relies on two fundamental physical-organic principles:

-

Bond Dissociation Energy (BDE): The C–I bond (approx. 65 kcal/mol) is significantly weaker than the C–Br bond (approx. 81 kcal/mol), making oxidative addition at the iodide faster.

-

Electronic Activation: The C4 position of pyridine is "para-like" (conjugated with the nitrogen lone pair sink), making it more electron-deficient and reactive toward nucleophilic attack (and oxidative addition) compared to the "meta-like" C3 position.

The Strategy: We utilize 3-bromo-4-iodopyridine as the linchpin scaffold.

-

Step 1 (C4-Selective): Mild coupling at the C4-iodide. The C3-bromide remains intact because the catalyst inserts into the weaker C–I bond first.

-

Step 2 (C3-Selective): Forcing conditions (specialized ligands/higher heat) activate the sterically hindered and electronically deactivated C3-bromide.

Visualizing the Decision Matrix

Caption: Logical workflow for the sequential functionalization of 3-bromo-4-iodopyridine. The C4 position is functionalized first due to lower bond dissociation energy of C-I.

Experimental Protocols

Protocol A: The C4-Selective Coupling (First Installation)

Target: Installation of the first substituent at the 4-position while preserving the 3-bromo handle.

Reagents:

-

Substrate: 3-Bromo-4-iodopyridine (1.0 equiv)

-

Reagent: Aryl Boronic Acid (1.05 equiv) — Do not use large excess.

-

Base: Na₂CO₂ (2.0 M aqueous, 2.0 equiv)

-

Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with 3-bromo-4-iodopyridine, aryl boronic acid, and Pd(dppf)Cl₂.

-

Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane and 2.0 M Na₂CO₃ via syringe.

-

Reaction: Stir at Room Temperature (25°C) for 4–12 hours.

-

Critical Note: Monitoring via LCMS is essential. Stop the reaction immediately upon consumption of the starting material to prevent "double coupling" at the C3 position.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc). The product (3-bromo-4-arylpyridine) is usually stable.

Why this works: Pd(dppf)Cl₂ is a robust catalyst that works well for iodides but is often too bulky and slow to oxidatively add into the hindered C3-bromide at room temperature, ensuring high selectivity.

Protocol B: The C3-Selective Coupling (Second Installation)

Target: Functionalization of the sterically crowded 3-position.

Reagents:

-

Substrate: 3-Bromo-4-arylpyridine (from Protocol A) (1.0 equiv)

-

Reagent: Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%) + SPhos or XPhos (10 mol%)

-

Base: K₃PO₄ (3.0 equiv) — Stronger base helps transmetallation in hindered systems.

-

Solvent: Toluene/Water (10:1) or n-Butanol

Step-by-Step Procedure:

-

Catalyst Pre-formation: In the reaction vessel, mix Pd(OAc)₂ and SPhos in the solvent and stir for 5 minutes under Argon to form the active catalytic species.

-

Addition: Add the 3-bromo-4-arylpyridine substrate, the second boronic acid, and solid K₃PO₄.

-

Reaction: Heat to 100°C for 12–24 hours.

-

Note: The C3 position is flanked by the pyridine nitrogen and the newly installed C4-aryl group. This steric crowding requires the Buchwald dialkylbiaryl ligands (SPhos/XPhos) which are designed to facilitate oxidative addition in hindered environments.

-

-

Workup: Standard aqueous workup.

-

Purification: Silica gel chromatography.

Handling "Unstable" Reagents: The Pyridyl Boronate Challenge

If your target requires a pyridine ring as one of the substituents (e.g., creating a 3,4-bipyridyl system), you will face the Protodeboronation issue. 2-pyridyl and 4-pyridyl boronic acids decompose rapidly in aqueous base.

Solution: MIDA Boronates Use N-methyliminodiacetic acid (MIDA) boronates.[3] These reagents slowly hydrolyze to release the active boronic acid in situ, keeping the concentration low and preventing decomposition.

MIDA Coupling Workflow

Caption: The "Slow-Release" strategy using MIDA boronates prevents the accumulation and subsequent decomposition of unstable pyridyl boronic acids.

Protocol Modification for MIDA Reagents:

-

Solvent: 1,4-Dioxane/Water (5:1).

-

Base: K₃PO₄ (3.0 equiv).

-

Temperature: 95–100°C.

-

Key Insight: The water is strictly necessary to hydrolyze the MIDA ester. Do not use anhydrous conditions.

Data Summary & Troubleshooting

| Variable | Recommendation | Rationale |

| C4 Selectivity | >20:1 (C4:C3) | Achieved by using Iodide at C4 and mild temperature (RT). |

| Ligand (Step 1) | dppf or PPh₃ | Less active ligands prevent premature reaction at C3-Br. |

| Ligand (Step 2) | SPhos or XPhos | Electron-rich, bulky ligands required for hindered C3-Br oxidative addition. |

| Base Choice | Na₂CO₃ (Step 1) vs K₃PO₄ (Step 2) | Weaker base for Step 1 prevents side reactions; Stronger base in Step 2 drives difficult transmetallation. |

| Solvent | Dioxane or Toluene | Non-polar solvents often boost yields in Step 2 by stabilizing the active Pd species. |

Common Pitfalls:

-

Bis-coupling in Step 1: Caused by using >1.1 equiv of boronic acid or running at high temperatures (>40°C).

-

Stalled Reaction in Step 2: Usually due to catalyst deactivation. Add a second portion of Pd/Ligand if conversion stalls at 50%.

-

Dehalogenation: If the C3-Br is reduced to C3-H instead of coupled, switch solvent to n-Butanol or reduce the reaction temperature slightly.

References

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Spivey, A. C., et al. Chemical Science, 2016. [Link] (Authoritative review on regioselectivity trends in dihalo-heterocycles).

-

A General Solution for the 2-Pyridyl Problem. Knapp, D. M., Gillis, E. P., & Burke, M. D. J. Am. Chem. Soc., 2009. [Link] (Foundational paper on using MIDA boronates for unstable pyridyl species).

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings. Sydorenko, N., et al. J. Am. Chem. Soc., 2020. [Link] (Advanced ligand strategies for inverting selectivity in dichloropyridines).

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

Microwave-assisted synthesis with 3-Chloropyridine-4-boronic acid HCl

Application Note: Microwave-Assisted Synthesis with 3-Chloropyridine-4-boronic acid HCl

Executive Summary

3-Chloropyridine-4-boronic acid HCl (CAS: 1256355-22-2) is a high-value pharmacophore building block, yet it presents a "perfect storm" of synthetic challenges: it is electron-deficient, sterically hindered (ortho-chloro), and prone to rapid protodeboronation. Traditional thermal heating often yields extensive decomposition before coupling occurs.

This guide details a microwave-assisted methodology that leverages rapid heating rates to outpace decomposition pathways. We provide two protocols: a Standard Screening Protocol for robust electrophiles and a High-Efficiency Protocol utilizing Buchwald precatalysts (SPhos/XPhos) for difficult, sterically congested couplings.

Critical Material Science: The "HCl" Factor

Unlike free boronic acids, the hydrochloride salt form requires specific handling to prevent catalyst poisoning and stoichiometry errors.

-

Acidity Neutralization: The HCl moiety is highly acidic. If not neutralized immediately, it can protonate the phosphine ligands (deactivating the catalyst) or promote acid-catalyzed deboronation.

-

Stoichiometry Rule: You must add 1.0 equivalent of base solely to neutralize the HCl, in addition to the standard 2.0–3.0 equivalents required for the Suzuki catalytic cycle.

-

Calculation: If using 3.0 eq of Base total: 1.0 eq neutralizes HCl

2.0 eq active for coupling.

-

Mechanistic Insight: The Race Against Time

The primary failure mode for pyridine-4-boronic acids is Protodeboronation . This is a competitive side reaction where water or solvent protons replace the boronic acid group, yielding the de-boronated pyridine (3-chloropyridine) instead of the biaryl product.

Why Microwave?

-

Thermal: Protodeboronation is often zero-order or first-order with respect to time. Coupling is second-order.

-

Kinetic Advantage: Microwave irradiation ramps to 100–150 °C in seconds. This rapid heating accelerates the productive Transmetallation step (

) significantly more than the decomposition pathway (

Diagram 1: Competitive Pathways & Decision Logic

Caption: Kinetic competition between productive coupling (green path) and protodeboronation (red dashed path). Microwave heating favors the green path by accelerating transmetallation.